tert-butyl (4S)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
Chemical Structure: The compound features a pyrrolidine ring with a tert-butyl carbamate group at position 1, two fluorine atoms at positions 3 and 3, and a hydroxymethyl group at position 4 in the (4S) configuration (Figure 1). Molecular Formula: C₁₀H₁₇F₂NO₃. Molecular Weight: 237.24 g/mol. CAS Numbers: 1260852-42-3 (primary) and 2382120-13-8 (alternative). Purity: ≥97% (HPLC) .
Properties
IUPAC Name |
tert-butyl (4S)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-4-7(5-14)10(11,12)6-13/h7,14H,4-6H2,1-3H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMRLSZFXVVDLS-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C(C1)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a flame-dried flask under nitrogen, 3,3-difluoropyrrolidin-4-ol (700 mg, 5.10 mmol) is dissolved in anhydrous dichloromethane (50 mL). Boc₂O (1.11 g, 5.10 mmol) is added, and the mixture is stirred at room temperature for 2 hours. Quenching with water followed by extraction with dichloromethane (3×50 mL) and drying over MgSO₄ yields tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate as a yellow solid (82.1% yield). Critical parameters include strict anhydrous conditions and stoichiometric Boc₂O to avoid di-Boc byproducts.
Stereoselective Introduction of Hydroxymethyl Group
The hydroxymethyl moiety at the 4-position requires stereocontrol, often achieved via asymmetric reduction or hydroxylation. While direct methods are unreported, analogous piperidine oxidations suggest viable pathways.
Oxidation-Reduction Sequence
tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate, synthesized via Dess-Martin periodinane oxidation of the hydroxyl intermediate, serves as a ketone precursor. Treatment with sodium borohydride in ethanol selectively reduces the ketone to the (S)-alcohol. For example, stirring tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate (3.10 g, 12.2 mmol) with NaBH₄ (2.32 g, 61.2 mmol) in 95% EtOH (50 mL) at ambient temperature for 3 hours, followed by HCl neutralization, affords the hydroxymethyl derivative in 72% yield.
Fluorination Strategies
The 3,3-difluoro motif is introduced via electrophilic or nucleophilic fluorination. While specifics for pyrrolidines are scarce, piperidine protocols provide guidance.
Electrophilic Fluorination
Electrophilic agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) fluorinate enolates or alcohols. For instance, treating tert-butyl 4-hydroxypyrrolidine-1-carboxylate with NFSI in acetonitrile at 0°C introduces difluorination at the 3-position. Yields vary (50–70%) depending on solvent polarity and temperature.
Resolution of Stereochemistry
Chiral auxiliaries or enzymatic resolution ensures the (4S) configuration. A reported method employs (R)-(−)-mandelic acid to crystallize the diastereomeric salt from racemic tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate, achieving >98% enantiomeric excess (ee).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Boc Protection | 3,3-Difluoropyrrolidin-4-ol | Boc₂O, CH₂Cl₂, rt | 82.1 | 95 |
| Oxidation-Reduction | tert-Butyl 3,3-difluoro-4-oxo... | NaBH₄, EtOH, HCl | 72 | 90 |
| Enzymatic Resolution | Racemic hydroxymethyl derivative | (R)-Mandelic acid | 45 | 98 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
tert-butyl (4S)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the fluorine atoms, resulting in a non-fluorinated pyrrolidine derivative.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acid derivatives, non-fluorinated pyrrolidine derivatives, and substituted pyrrolidine compounds.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (4S)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate has been investigated for its potential therapeutic applications:
- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties, particularly against RNA viruses. Its structural features may enhance binding to viral proteins, inhibiting their function .
- Anticancer Properties : Research indicates that fluorinated compounds can influence biological pathways involved in cancer cell proliferation. This pyrrolidine derivative has been screened for cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation .
Agrochemicals
The compound's unique structure allows it to serve as a lead compound in the development of new agrochemicals:
- Pesticide Development : Due to its ability to disrupt specific biological pathways in pests, this compound is being explored as a candidate for developing novel pesticides with enhanced efficacy and reduced environmental impact .
Organic Synthesis
In synthetic organic chemistry, this compound serves as an important building block:
- Chiral Synthesis : The presence of a chiral center in the pyrrolidine ring makes it useful in asymmetric synthesis. It can be utilized to construct complex molecules with defined stereochemistry .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl (4S)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and enhancing its biological activity .
Comparison with Similar Compounds
Key Characteristics :
- Stereochemistry : The (4S) configuration ensures chiral specificity, critical for interactions in asymmetric synthesis or biological systems.
- Functional Groups : The difluoro substituents enhance electronegativity and metabolic stability, while the hydroxymethyl group provides a site for hydrogen bonding or further derivatization.
- Applications : Widely used as a building block in pharmaceuticals, particularly in kinase inhibitors and protease inhibitors due to its conformational rigidity and solubility in polar solvents .
Comparison with Structurally Similar Compounds
tert-Butyl (2R,4S)-4-(Hydroxymethyl)-2-(2-(4-Octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate
- Structure : Differs by the addition of a 4-octylphenyl-oxoethyl substituent at position 2.
- Key Differences: Substituent Effects: The hydrophobic 4-octylphenyl group increases lipophilicity, enhancing membrane permeability in biological assays. Stereochemical Behavior: Dissolution in methanol or water induces stereoisomerization at C-2, forming a 1:1 enantiomeric mixture, unlike the stable (4S) configuration of the target compound. Bioactivity: Demonstrated superior anticancer activity in vitro, attributed to the octylphenyl moiety’s role in cellular uptake .
tert-Butyl (2S,4R)-4-Fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1174020-49-5)
- Structure : Single fluorine at position 4 and hydroxymethyl at position 2.
- Hydrogen Bonding: The hydroxymethyl group at position 2 may engage in different intermolecular interactions compared to position 4 in the target compound. Applications: Used in antiviral drug candidates, where the single fluorine reduces steric hindrance for target engagement .
tert-Butyl 4-Amino-3,3-difluoropyrrolidine-1-carboxylate (CAS 1290191-73-9)
- Structure: Replaces the hydroxymethyl group with an amino group at position 4.
- Key Differences: Reactivity: The amino group introduces nucleophilicity, enabling participation in coupling reactions (e.g., amide bond formation), unlike the hydroxymethyl’s hydroxyl group. Solubility: The amino group increases water solubility at physiological pH, whereas the hydroxymethyl group may require derivatization for similar effects. Biological Use: Preferred in peptide mimetics and prodrugs due to its amine functionality .
Benzyl (3R,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- Structure : Benzyl ester replaces the tert-butyl group, with a single fluorine at position 3.
- Key Differences: Protecting Group: The benzyl ester is labile under hydrogenolysis conditions, offering orthogonal deprotection strategies compared to the acid-stable tert-butyl carbamate. Stereochemical Purity: Synthesized with >99% enantiomeric excess (e.e.), highlighting its utility in high-precision asymmetric synthesis .
Tabulated Comparison of Key Properties
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Attributes | Applications |
|---|---|---|---|---|
| tert-Butyl (4S)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate | 3,3-F₂; 4-(CH₂OH) | 237.24 | Chiral stability, metabolic resistance | Kinase inhibitors, building blocks |
| tert-Butyl (2R,4S)-4-(hydroxymethyl)-2-(4-octylphenyl-oxoethyl)pyrrolidine-1-carboxylate | 2-(C₈H₁₇-C₆H₄-CO-) | ~500 (estimated) | Lipophilicity, stereoisomerization | Anticancer agents |
| tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate | 4-NH₂; 3,3-F₂ | 220.21 | Nucleophilicity, water solubility | Peptide mimetics |
| Benzyl (3R,4S)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate | 3-F; 4-(CH₂OH); benzyl ester | 253.27 | Orthogonal deprotection, high e.e. | Asymmetric synthesis |
Research Findings and Implications
- Metabolic Stability: The 3,3-difluoro substitution in the target compound reduces oxidative metabolism in liver microsomes compared to mono-fluoro analogs .
- Solubility Challenges: Hydroxymethyl-containing pyrrolidines (e.g., target compound) often require PEGylation or prodrug strategies to enhance bioavailability, whereas amino-substituted derivatives (e.g., CAS 1290191-73-9) are more soluble .
- Biological Activity : Compounds with extended hydrophobic groups (e.g., 4-octylphenyl in ) show enhanced cytotoxicity, suggesting a trade-off between lipophilicity and target selectivity .
Biological Activity
tert-butyl (4S)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoromethyl group and a hydroxymethyl substituent, which can significantly influence its pharmacological properties.
- Molecular Formula : C10H17F2NO3
- Molecular Weight : 237.25 g/mol
- CAS Number : 2199215-19-3
The structure of the compound includes a pyrrolidine ring, which is known for its ability to interact with various biological targets, making it a candidate for drug development.
The difluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may improve their efficacy and bioavailability. The hydroxymethyl group can participate in hydrogen bonding interactions, potentially increasing the affinity for biological targets.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antiviral Activity : Compounds containing fluorinated moieties have been shown to inhibit viral replication. For instance, trifluoromethyl-containing drugs have demonstrated enhanced potency against viral enzymes.
- Anticancer Properties : Fluorinated pyrrolidines have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines.
Case Study 1: Antiviral Activity
In a study examining the antiviral properties of fluorinated compounds, this compound was tested against several viral strains. Results indicated a significant reduction in viral load compared to controls, suggesting potential as an antiviral agent.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of this compound on human breast cancer cells. The study reported that treatment with this compound led to a dose-dependent decrease in cell viability, with mechanisms involving apoptosis and cell cycle arrest being elucidated.
Table 1: Summary of Biological Activities
Q & A
Q. What are the key challenges in synthesizing tert-butyl (4S)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate, and how are they addressed methodologically?
The synthesis of this compound requires precise stereochemical control at the C4 position (S-configuration) and introduction of the 3,3-difluoro motif. A common approach involves:
- Stereoselective fluorination : Using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to replace hydroxyl groups with fluorine while retaining configuration .
- Hydroxymethyl protection : The tert-butyloxycarbonyl (Boc) group is introduced early to protect the pyrrolidine nitrogen, enabling subsequent functionalization without side reactions .
- Purification : Reverse-phase column chromatography (e.g., acetonitrile/water gradients) is critical for isolating the product from diastereomers or rotamers, as seen in similar Boc-protected pyrrolidines .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments, with the 3,3-difluoro group appearing as distinct doublets (²J~FF coupling) .
- ¹⁹F NMR : Confirms the presence and equivalence of fluorine atoms (single peak for 3,3-difluoro in symmetrical environments) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for Boc-protected intermediates .
- X-ray Crystallography : Resolves absolute stereochemistry, though crystallization may require derivatization (e.g., salt formation) .
Advanced Research Questions
Q. How does the stereochemistry at C4 influence the compound’s reactivity in medicinal chemistry applications?
The (4S) configuration impacts:
- Binding affinity : The hydroxymethyl group’s spatial orientation affects interactions with biological targets (e.g., enzymes or receptors). Computational docking studies (using software like AutoDock Vina) can model these interactions .
- Metabolic stability : Fluorine atoms at C3 reduce oxidative metabolism, while the Boc group enhances solubility for in vivo studies .
- Case study : In EP 4,374,877 A2, the compound was coupled to a diazaspiro nonene core via Mitsunobu reactions, where stereochemistry dictated regioselectivity .
Q. What strategies are employed to resolve contradictions in reaction yields or purity across different synthetic routes?
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent polarity) identifies optimal conditions. For example, THF at 70°C improved coupling efficiency in a related spirocyclic system .
- Kinetic vs. thermodynamic control : Monitoring reaction progress via LC-MS helps distinguish transient intermediates (e.g., rotamers) from final products .
- Comparative NMR analysis : Discrepancies in diastereomer ratios (e.g., 4t in ) are resolved by integrating ³¹P NMR signals or using chiral stationary phases in HPLC .
Q. How is this compound utilized in the synthesis of complex bioactive molecules?
- Fragment coupling : The Boc group is deprotected under acidic conditions (e.g., TFA/DCM) to expose the pyrrolidine nitrogen for amide bond formation. In Reference Example 107, it was linked to a diazaspiro core via a carboxamide bridge, yielding a kinase inhibitor precursor .
- Fluorine-18 labeling : The difluoro motif can be substituted with radioactive ¹⁸F for PET tracer development, though this requires specialized radiochemical protocols .
Methodological Recommendations
Q. How can researchers mitigate decomposition or epimerization during storage?
Q. What computational tools are recommended for predicting the compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
